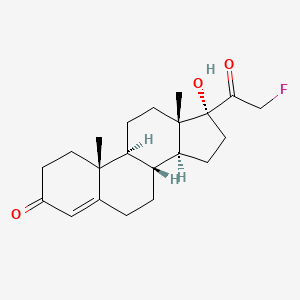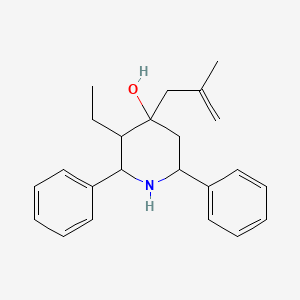![molecular formula C10H5BrN2O4S B14143732 7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid CAS No. 329710-25-0](/img/structure/B14143732.png)
7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid is a heterocyclic compound that contains a bromine atom, a naphthalene ring, an oxadiazole ring, and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of naphthalene derivatives with bromine and subsequent cyclization with oxadiazole-forming reagents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, cyclization, and sulfonation, followed by purification techniques like crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium azide (NaN₃) or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized naphthalene derivatives.
Applications De Recherche Scientifique
7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Nitronaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid
- 5-Bromonaphtho[1,2-d][1,2,3]oxadiazole
Uniqueness
7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid is unique due to the presence of the bromine atom and the sulfonic acid group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
329710-25-0 |
|---|---|
Formule moléculaire |
C10H5BrN2O4S |
Poids moléculaire |
329.13 g/mol |
Nom IUPAC |
7-bromobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid |
InChI |
InChI=1S/C10H5BrN2O4S/c11-5-1-2-6-7(3-5)9(18(14,15)16)4-8-10(6)12-13-17-8/h1-4H,(H,14,15,16) |
Clé InChI |
GREAGEUYGWYWBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=CC(=C2C=C1Br)S(=O)(=O)O)ON=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)






![(2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide](/img/structure/B14143689.png)


![N-Cyano-N'-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14143703.png)


